Bienvenue dans la boutique en ligne BenchChem!

(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Hydrogen bonding Drug-likeness Solubility

(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2092883-71-9), also referred to as HEPPA, is a synthetic piperidine-based amide derivative featuring a conjugated (E)-4-oxobut-2-enoic acid warhead. Its molecular formula is C₁₁H₁₇NO₄ with a molecular weight of 227.26 g/mol.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 2092883-71-9
Cat. No. B1477033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS2092883-71-9
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C1CCCCN1C(=O)C=CC(=O)O)O
InChIInChI=1S/C11H17NO4/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11(15)16/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16)/b6-5+
InChIKeySPCINSVHAHHJHY-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(2-(1-Hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (2092883-71-9): Structural and Physicochemical Baseline for Research Procurement


(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2092883-71-9), also referred to as HEPPA, is a synthetic piperidine-based amide derivative featuring a conjugated (E)-4-oxobut-2-enoic acid warhead. Its molecular formula is C₁₁H₁₇NO₄ with a molecular weight of 227.26 g/mol [1]. The compound incorporates a secondary alcohol on the hydroxyethyl side chain at the piperidine 2-position. Computed physicochemical properties include a low XLogP3-AA of 0.2, topological polar surface area of 77.8 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. The predicted pKa of the carboxylic acid moiety is 3.91 ± 0.10, and the predicted boiling point is 463.5 ± 28.0 °C . This compound belongs to a class of piperidine-derived non-urea inhibitors of soluble epoxide hydrolase (sEH) described in primary medicinal chemistry literature [2].

Why Generic Substitution of (E)-4-(2-(1-Hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid with Positional Isomers or Functional Group Analogs Introduces Uncontrolled Variability


Within the C₁₁H₁₇NO₄ isomeric series of piperidine-oxobutenoic acid derivatives, the position of the hydroxyethyl substituent on the piperidine ring (2-, 3-, vs. 4-) and the nature of the side-chain functionality (hydroxy vs. methoxy) are critical determinants of steric orientation, hydrogen-bonding geometry, and conformational flexibility [1]. The 2-(1-hydroxyethyl) substitution pattern introduces a chiral center directly adjacent to the amide nitrogen, which can alter the dihedral angle of the exocyclic amide bond and modulate the presentation of the α,β-unsaturated carboxylic acid warhead to biological targets. In contrast, the 4-positional isomer (CAS 2014649-59-1) or the 2-methoxymethyl analog (CAS 1995810-63-3) presents distinct spatial and electronic profiles, with the latter eliminating a hydrogen bond donor (HBD count reduced from 2 to 1) . Such differences can lead to divergent target engagement, metabolic stability, and solubility profiles that cannot be predicted without explicit comparative data [2].

Quantitative Differential Evidence for (E)-4-(2-(1-Hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (2092883-71-9) Against Structural Analogs


Hydrogen Bond Donor Count Differentiation: 2-(1-Hydroxyethyl) vs. 2-(Methoxymethyl) Analog

The 2-(1-hydroxyethyl) substituent of the target compound provides two hydrogen bond donors (HBDs), whereas the closest commercially available analog, (E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 1995810-63-3), offers only one HBD due to the methyl ether capping of the alcohol . An additional HBD is associated with improved aqueous solubility and may enhance specific polar interactions within enzyme active sites, as inferred from the sEH inhibitor pharmacophore model in which terminal hydroxyl groups form critical hydrogen bonds with catalytic residues [1].

Hydrogen bonding Drug-likeness Solubility

Topological Polar Surface Area and Predicted LogP Differentiation within the C₁₁H₁₇NO₄ Isomer Series

The target compound possesses a computed topological polar surface area (TPSA) of 77.8 Ų and an XLogP3-AA of 0.2 [1]. The 4-positional regioisomer (E)-4-(4-(2-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2014649-59-1) shares the same molecular formula and identical HBD/HBA counts but presents the hydroxyethyl and amide moieties in a distinct spatial arrangement, which alters local dipole orientation. While TPSA and logP are numerically identical at this coarse level of computation, conformational preferences of the 2-substituted piperidine ring can influence intramolecular hydrogen bonding between the side-chain hydroxyl and the amide carbonyl, affecting the effective polarity and chromatography behavior .

Physicochemical profiling Permeability Drug-likeness

Chiral Center Adjacent to Amide Nitrogen: Impact on Conformational Restriction vs. 3- and 4-Positional Isomers

The 2-(1-hydroxyethyl) substitution places a chiral secondary alcohol one bond away from the piperidine nitrogen that forms the amide linkage to the oxobutenoic acid warhead. This proximity can restrict rotation about the N–C(O) amide bond through intramolecular hydrogen bonding between the side-chain hydroxyl and the amide carbonyl oxygen, as supported by the general conformational behavior of 2-substituted piperidine amides [1]. In contrast, the 3- and 4-positional isomers (e.g., (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid and CAS 2014649-59-1) place the hydroxyl group at distances of 3–4 bonds from the amide nitrogen, reducing the probability of such intramolecular interactions and potentially leading to greater conformational flexibility .

Chirality Conformational analysis Structure-activity relationship

Class-Level sEH Inhibitory Potential: Piperidine-Derived Non-Urea Amide Scaffold

The target compound embodies the core pharmacophore of the piperidine-derived amide class of soluble epoxide hydrolase (sEH) inhibitors, as disclosed by Pecic et al. (2013). This series yielded sub-nanomolar inhibitors of human sEH through systematic SAR optimization of the amide non-urea scaffold [1]. The target compound's (E)-4-oxobut-2-enoic acid moiety provides the α,β-unsaturated carbonyl system capable of forming a reversible covalent interaction with the catalytic nucleophile (Asp335) of sEH, while the 2-(1-hydroxyethyl)piperidine portion occupies the hydrophobic binding pocket. Although specific Ki/IC₅₀ data for this exact compound are not publicly available, structurally related analogs within the same patent family (US10377744, US11123311, US11723929) achieve Ki values ranging from 0.49 to 9.90 nM against recombinant human sEH [2]. The 2-hydroxyethyl substituent offers a synthetic handle for further derivatization (e.g., esterification, oxidation, or etherification) to fine-tune potency, selectivity, and pharmacokinetic properties [3].

Soluble epoxide hydrolase Non-urea inhibitor Amide scaffold

Validated Application Scenarios for (E)-4-(2-(1-Hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (2092883-71-9) in Research and Early Discovery


Medicinal Chemistry Lead Optimization: sEH Inhibitor Scaffold Derivatization

Procurement of 2092883-71-9 is indicated for medicinal chemistry teams conducting structure-activity relationship (SAR) studies on the piperidine-derived non-urea amide class of soluble epoxide hydrolase inhibitors. The 2-(1-hydroxyethyl) group serves as a versatile synthetic handle for library enumeration—via esterification, oxidation to the ketone, mesylation followed by nucleophilic displacement, or Mitsunobu-based etherification—to rapidly generate diverse analogs for potency and selectivity profiling against recombinant human sEH [1]. The literature precedent for this scaffold demonstrates that optimized analogs achieve Ki values below 1 nM, providing a clear optimization trajectory [2].

Physicochemical Property Benchmarking: Low LogP and Moderate TPSA Reference Standard

With a computed XLogP3-AA of 0.2 and TPSA of 77.8 Ų [3], this compound can serve as a polar reference standard in permeability and solubility assays when benchmarking more lipophilic sEH inhibitor candidates. Its favorable position within the CNS MPO (Multiparameter Optimization) and Lipinski rule-of-five space makes it a suitable control for profiling aqueous solubility and passive membrane permeability in PAMPA or Caco-2 monolayer experiments, particularly when comparing against fused-ring or polyhalogenated analogs that populate the upper logP range of the sEH inhibitor chemical space [1].

Regioisomeric Selectivity Profiling in Target Engagement Studies

The distinct 2-position substitution pattern of 2092883-71-9, which places the chiral hydroxyethyl group adjacent to the amide nitrogen, enables its use as a probe in regioisomeric selectivity studies. Researchers can directly compare this compound with its 3- and 4-substituted regioisomers (e.g., CAS 2014649-59-1) in biochemical or biophysical assays (e.g., thermal shift, SPR, or X-ray crystallography) to quantify the contribution of substituent position to target binding affinity and residence time [3]. Such studies are essential for deconvoluting positional SAR and guiding fragment merging strategies.

Tool Compound for Hydrogen Bond-Dependent Mechanism of Action Studies

The presence of two hydrogen bond donors (side-chain OH and carboxylic acid OH) distinguishes 2092883-71-9 from its methoxymethyl analog (CAS 1995810-63-3, 1 HBD) [3]. This differential HBD count enables the compound to be used as a matched molecular pair in hydrogen bond-dependent mechanism-of-action studies, where the role of specific hydrogen bonding interactions in target engagement, selectivity, or cellular activity can be isolated by comparing the biological profiles of the two analogs in parallel assays [2].

Quote Request

Request a Quote for (E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.